An In-depth Technical Guide to Biphenyl-3-carbonyl chloride: Properties, Characterization, and Handling
An In-depth Technical Guide to Biphenyl-3-carbonyl chloride: Properties, Characterization, and Handling
Abstract: Biphenyl-3-carbonyl chloride (CAS No: 42498-44-2) is a pivotal reagent in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials. Its bifunctional nature, combining the structural motif of a biphenyl with the high reactivity of an acyl chloride, makes it a versatile building block for introducing the 3-biphenylcarbonyl moiety. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its analytical characterization, and essential guidelines for safe handling and storage. It is intended for researchers, chemists, and process development scientists who utilize this reagent in their workflows.
Core Chemical Identity and Structure
Biphenyl-3-carbonyl chloride, systematically named 3-phenylbenzoyl chloride according to IUPAC nomenclature, is an aromatic acyl chloride.[1][2] The molecule consists of a biphenyl framework where a carbonyl chloride group is attached to the 3-position of one of the phenyl rings.[2] This substitution pattern is critical as it defines the steric and electronic environment of the reactive acyl chloride group, influencing its reactivity in synthetic applications.
Molecular Structure Diagram
The structural arrangement is key to its chemical behavior. The diagram below illustrates the connectivity of atoms and the position of the functional group.
Caption: 2D Molecular Structure of Biphenyl-3-carbonyl chloride.
Physical and Chemical Properties
The utility of a chemical reagent is fundamentally dictated by its physical properties. These parameters influence reaction setup, purification strategies, and storage conditions. The properties of Biphenyl-3-carbonyl chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 42498-44-2 | [1][3][4][5] |
| Molecular Formula | C₁₃H₉ClO | [1][2][4] |
| Molecular Weight | 216.66 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Density | 1.213 g/mL at 25 °C | [2][6] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |
| Boiling Point | Data not consistently available; high boiling point expected | |
| Melting Point | Data not available; exists as a liquid at room temp | [6] |
Solubility and Reactivity Profile
Solubility
As an acyl chloride, Biphenyl-3-carbonyl chloride's solubility is dictated by its high reactivity, especially towards protic solvents.
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Protic Solvents (e.g., Water, Alcohols): It reacts violently or readily with these solvents. With water, it undergoes rapid hydrolysis to form biphenyl-3-carboxylic acid and hydrogen chloride gas.[2][7] This is a critical consideration for handling, as even atmospheric moisture can lead to degradation.
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Aprotic Organic Solvents: It is generally soluble in common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene. These are the preferred solvents for conducting reactions.
Reactivity
The core of its synthetic utility lies in the electrophilic nature of the carbonyl carbon. This makes it an excellent acylating agent.
Caption: General acylation reaction pathway.
This reactivity makes it a cornerstone for Friedel-Crafts acylation reactions and for the synthesis of esters and amides, which are common linkages in drug molecules.[8][9] A base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct.
Spectroscopic Characterization
Confirming the identity and purity of Biphenyl-3-carbonyl chloride is essential before its use. Spectroscopic methods are the primary means of characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for confirming the presence of the key acyl chloride functional group.
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Expected Absorption: A strong, sharp absorption band is expected in the range of 1770-1780 cm⁻¹ .[2] This peak is characteristic of the C=O stretch in an aromatic acyl chloride. The position at a higher wavenumber compared to a corresponding ketone or carboxylic acid is due to the electron-withdrawing inductive effect of the chlorine atom. Other bands corresponding to aromatic C-H and C=C stretching will be observed in their typical regions (~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹, respectively).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the hydrogen and carbon framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, typically between δ 7.3 and 8.2 ppm . The protons on the benzoyl ring will be shifted downfield relative to the protons on the adjacent phenyl ring due to the electron-withdrawing effect of the carbonyl chloride group.
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¹³C NMR: The carbon spectrum will feature a characteristic downfield signal for the carbonyl carbon (C=O) , expected around δ 168-170 ppm . Multiple signals will be present in the aromatic region (δ 125-145 ppm).
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-8.2 (m, 9H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~169 (C=O), 127-144 (Ar-C) |
| IR (thin film, cm⁻¹) | ~1775 (C=O, strong), ~3060 (Ar C-H), ~1600, 1480 (Ar C=C) |
Experimental Protocols for Analysis
Adherence to standardized protocols ensures reliable and reproducible analytical results.
Protocol 1: ¹H NMR Spectrum Acquisition
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Sample Preparation: In a clean, dry vial, dissolve 10-20 mg of Biphenyl-3-carbonyl chloride in approximately 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent that dissolves the compound without reacting and provides a deuterium lock signal for the spectrometer.
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Internal Standard: Add one drop of a solution containing tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
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Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
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Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard acquisition parameters for a ¹H experiment, ensuring a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Validation: Process the data (Fourier transform, phase, and baseline correction). Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.
Protocol 2: IR Spectrum Acquisition (Thin Film Method)
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Background Scan: Ensure the ATR crystal or salt plates (NaCl or KBr) are clean. Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place one drop of the liquid Biphenyl-3-carbonyl chloride directly onto the ATR crystal or onto one salt plate. If using salt plates, carefully place the second plate on top to create a thin, uniform film.
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Acquisition: Mount the sample in the spectrometer and acquire the spectrum. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
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Analysis: Identify the key absorption bands, paying close attention to the carbonyl stretching frequency around 1775 cm⁻¹.
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